

Applications of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate in Organic Synthesis

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Compound of Interest

Compound Name: Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Cat. No.: B158272

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Introduction

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a versatile difunctional piperidine derivative that serves as a valuable building block in the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. Its unique structure, incorporating both a piperidine core and two ethoxycarbonyl groups, allows for a variety of chemical transformations, making it a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the use of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** in organic synthesis, with a focus on its utility for researchers, scientists, and drug development professionals.

Key Applications

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is primarily utilized in the following synthetic transformations:

- N-Alkylation to form the core structure: The synthesis of the title compound itself is a key step, starting from ethyl isonipecotate.

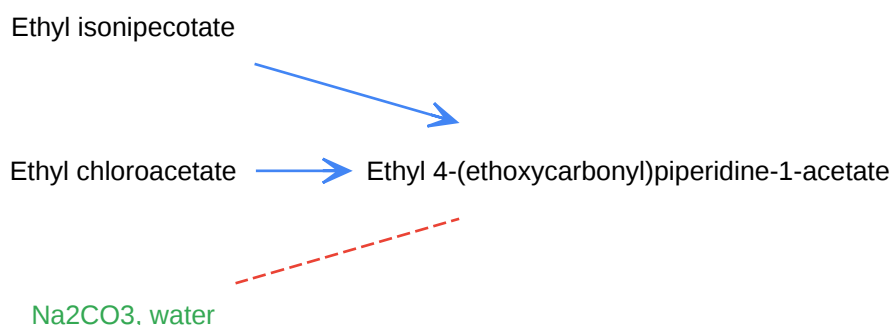
- Intramolecular Cyclization (Dieckmann Condensation): The diester functionality is perfectly suited for Dieckmann condensation to construct bicyclic systems, such as the quinuclidine core.
- Intermediate in the synthesis of bioactive molecules: It serves as a precursor in the synthesis of various pharmacologically active agents, including PARP inhibitors and nicotinic acid receptor agonists.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

This protocol details the N-alkylation of ethyl isonipecotate with ethyl chloroacetate to yield **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**.

Reaction Scheme:



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Figure 1: Synthesis of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**.

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles
Ethyl isonipecotate	C ₈ H ₁₅ NO ₂	157.21	10.0	0.063
Ethyl chloroacetate	C ₄ H ₇ ClO ₂	122.55	9.2	0.075
Sodium Carbonate (Na ₂ CO ₃)	Na ₂ CO ₃	105.99	10.1	0.095
Water	H ₂ O	18.02	30 mL	-

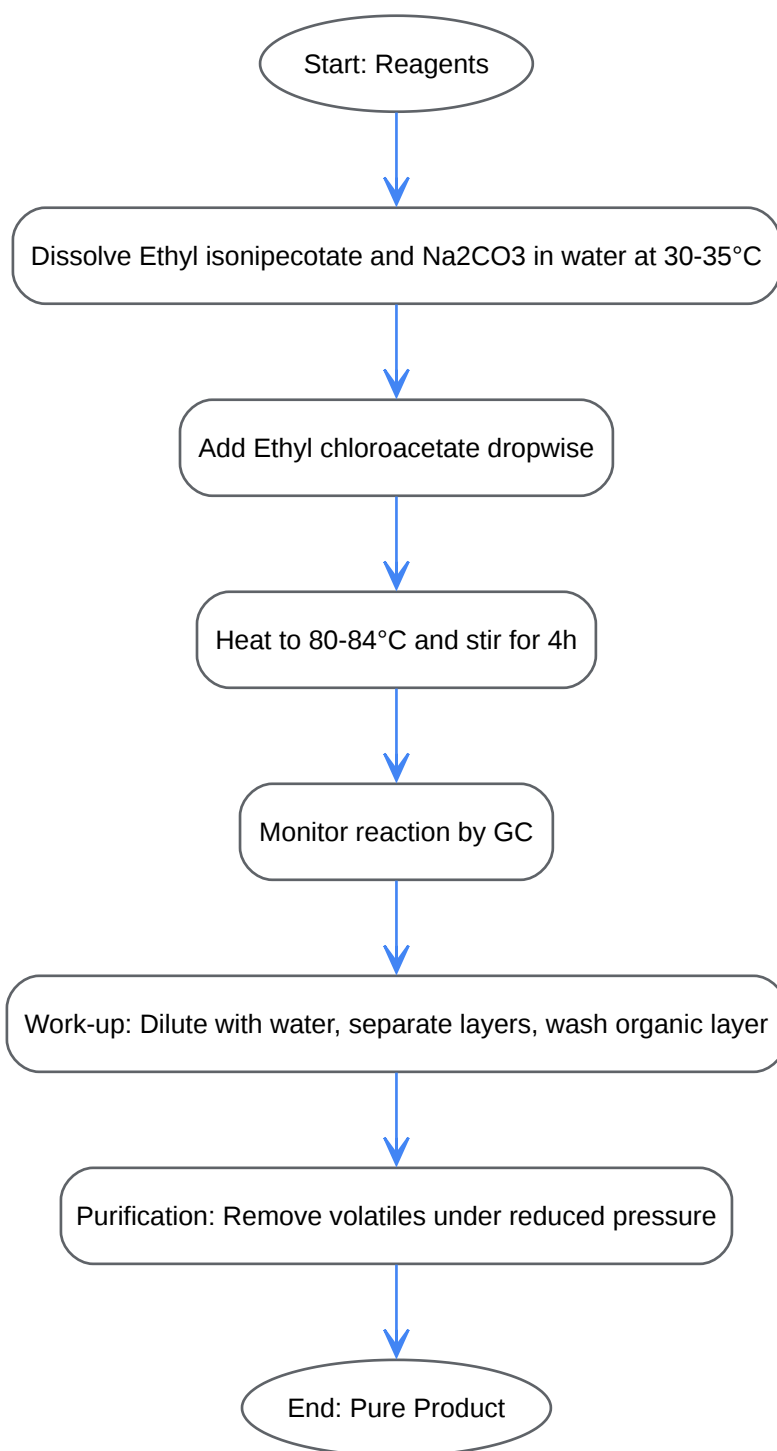
Procedure:

- To a solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in water (30 ml) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.[\[2\]](#)
- Heat the reaction mixture to 80-84°C and stir for 4 hours.[\[2\]](#)
- Monitor the reaction completion by gas chromatography (GC).[\[2\]](#)
- After completion, dilute the reaction mixture with water (60 ml) at 35-40°C and stir for 1 hour.[\[2\]](#)
- Separate the organic and aqueous layers. Wash the organic layer with water (60 ml).[\[2\]](#)
- Remove the traces of ethyl chloroacetate under reduced pressure to obtain the pure product as a yellowish oil.[\[2\]](#)

Quantitative Data:

Product	Yield (%)	Appearance
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate	95.0	Yellowish oil

Logical Workflow for Synthesis:



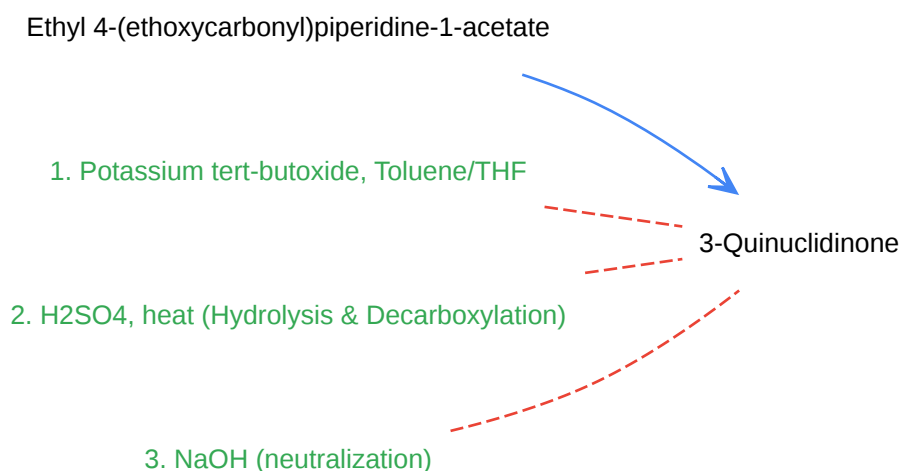
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Figure 2: Workflow for the synthesis of the title compound.

Protocol 2: Dieckmann Condensation for the Synthesis of 3-Quinuclidinone

This protocol describes the intramolecular cyclization of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** to form the bicyclic ketone, 3-quinuclidinone, a precursor to quinuclidine derivatives.

Reaction Scheme:



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Figure 3: Dieckmann condensation and subsequent reaction to 3-Quinuclidinone.

Materials:

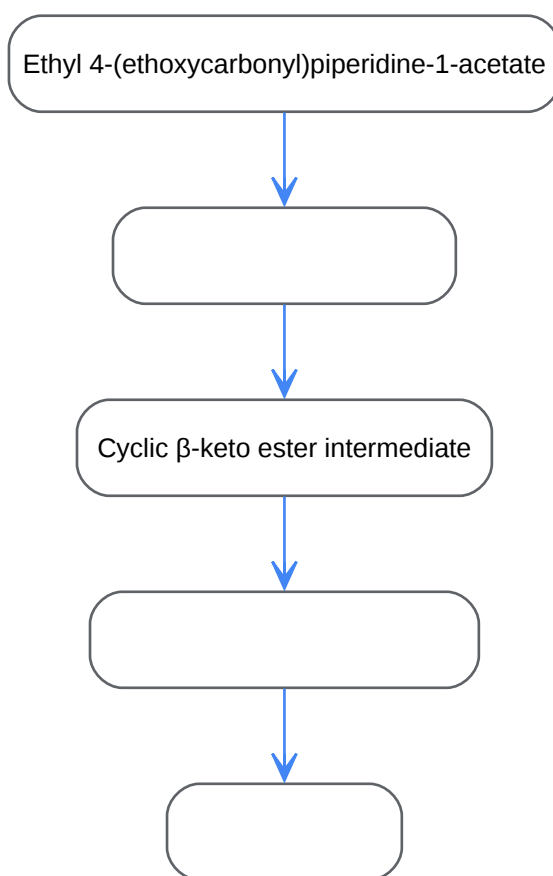
Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate	C ₁₂ H ₂₁ NO ₄	243.30	20.0	0.082
Potassium tertiary-butoxide	C ₄ H ₉ KO	112.21	14.0	0.125
Toluene	C ₇ H ₈	92.14	60 mL	-
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	5 mL	-
Sulfuric Acid (H ₂ SO ₄)	H ₂ SO ₄	98.08	13 mL in 40 mL H ₂ O	-
Sodium Hydroxide (NaOH)	NaOH	40.00	50% solution	-

Procedure:

- Add a solution of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to a refluxing solution of potassium tertiary-butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.[\[2\]](#)
- Continue stirring the mixture at reflux for an additional 3 hours.[\[2\]](#)
- Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml of water) dropwise and stir for 1 hour.[\[2\]](#)
- Separate the aqueous layer and heat it to reflux for 6 hours to effect hydrolysis and decarboxylation.[\[2\]](#)
- Cool the solution to room temperature and adjust the pH to 10.5 with a 50% sodium hydroxide solution and stir for 1 hour.[\[2\]](#)

- The product, 3-quinuclidinone, can then be isolated.

Signaling Pathway of the Reaction:



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Figure 4: Reaction pathway from the diester to 3-Quinuclidinone.

Conclusion

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a highly valuable and versatile intermediate in organic synthesis. The provided protocols for its synthesis and subsequent transformation into the quinuclidine scaffold highlight its importance in constructing complex molecular architectures. These methods are robust and scalable, making them suitable for both academic research and industrial drug development. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic routes to other important classes of nitrogen-containing heterocycles.

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References

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